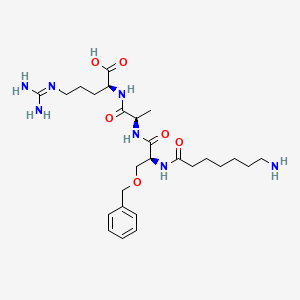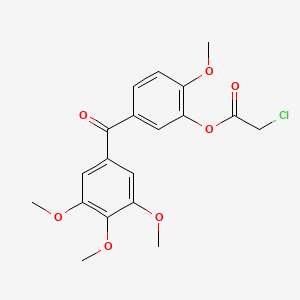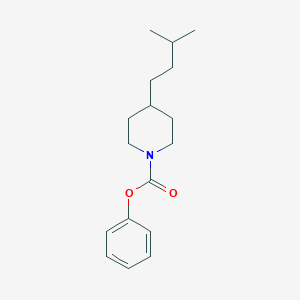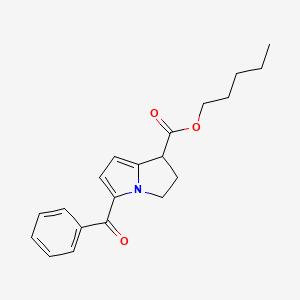
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for amino groups, and benzyl (Bn) for hydroxyl groups.
Coupling Reactions: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: After each coupling step, the protecting groups are removed using specific reagents. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are removed with piperidine.
Final Assembly: The final peptide is assembled by sequentially adding each protected amino acid, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the coupling and deprotection steps. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify its functional groups, such as converting nitro groups to amino groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex peptides and proteins.
Biology: The compound is studied for its potential role in cellular signaling and protein interactions.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(7-Aminoheptanoyl)-L-seryl-D-alanyl-L-ornithine: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-L-ornithine: Contains a different stereochemistry, which can influence its biological activity.
Uniqueness
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
646031-09-6 |
|---|---|
Molekularformel |
C26H43N7O6 |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)-3-phenylmethoxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H43N7O6/c1-18(23(35)33-20(25(37)38)12-9-15-30-26(28)29)31-24(36)21(17-39-16-19-10-5-4-6-11-19)32-22(34)13-7-2-3-8-14-27/h4-6,10-11,18,20-21H,2-3,7-9,12-17,27H2,1H3,(H,31,36)(H,32,34)(H,33,35)(H,37,38)(H4,28,29,30)/t18-,20+,21+/m1/s1 |
InChI-Schlüssel |
WEEGWHNFMFHDCD-GIVPXCGWSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)CCCCCCN |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)CCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)


![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)

![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)

![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)


